molecular formula C17H18ClN3O3 B2851018 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1904236-86-7

5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

カタログ番号 B2851018
CAS番号: 1904236-86-7
分子量: 347.8
InChIキー: UMQLSZAVFYFBNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool for the treatment of various types of cancer.

作用機序

5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK by 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects. In preclinical studies, 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of other cancer therapies.

実験室実験の利点と制限

One of the main advantages of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide for lab experiments is its high selectivity for BTK, which allows for the specific targeting of cancer cells. However, one limitation is that 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has only been studied in preclinical models, and its efficacy and safety in humans are still unknown.

将来の方向性

There are several future directions for the research and development of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of focus is the development of combination therapies that include 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, as it has been shown to enhance the activity of other cancer therapies. Another direction is the investigation of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in other types of cancer, beyond the ones that have already been studied. Additionally, the safety and efficacy of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in humans need to be evaluated in clinical trials.

合成法

The synthesis of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, starting with the reaction of 5-chloronicotinic acid with 2-(pyridin-4-yl)ethylamine to form the corresponding amide. This amide is then reacted with tetrahydrofuran-3-ol in the presence of a base to produce 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. The overall yield of this synthesis method is around 30%.

科学的研究の応用

5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied in preclinical models for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy.

特性

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-15-9-13(10-21-17(15)24-14-4-8-23-11-14)16(22)20-7-3-12-1-5-19-6-2-12/h1-2,5-6,9-10,14H,3-4,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQLSZAVFYFBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。